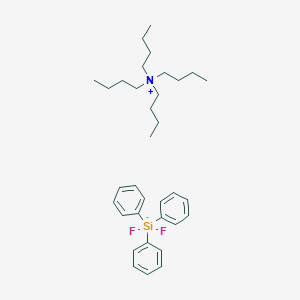

Tetrabutylammonium Difluorotriphenylsilicate

Description

Properties

IUPAC Name |

difluoro(triphenyl)silanuide;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2Si.C16H36N/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-15H;5-16H2,1-4H3/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBKGJOQACIQDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)[Si-](C2=CC=CC=C2)(C3=CC=CC=C3)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H51F2NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432449 | |

| Record name | TBAT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163931-61-1 | |

| Record name | TBAT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium Difluorotriphenylsilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of Tetrabutylammonium Difluorotriphenylsilicate?

An In-depth Technical Guide to Tetrabutylammonium Difluorotriphenylsilicate (TBAT) for Researchers and Drug Development Professionals

Introduction

This compound, commonly known by the acronym TBAT, is a quaternary ammonium salt that has emerged as a versatile and highly effective reagent in modern organic synthesis and materials science.[1][2] Its structure consists of a bulky tetrabutylammonium cation and a difluorotriphenylsilicate anion.[1] This unique combination imparts desirable properties, most notably its function as a non-hygroscopic and organic-soluble source of fluoride ions.[3][4] Unlike traditional fluoride sources such as tetracetylammonium fluoride (TBAF), which is notoriously hygroscopic and can introduce water into sensitive reactions, TBAT offers a convenient and anhydrous alternative, enhancing reproducibility and control in various chemical transformations.[5][6][7] This guide provides a comprehensive overview of the properties, synthesis, mechanisms, and applications of TBAT, with a particular focus on its utility for professionals in research and drug development.

Physicochemical Properties

TBAT is a white, crystalline powder that is soluble in many common organic solvents.[1][4] Its stability and ease of handling make it a preferred reagent in many synthetic applications.[8] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 163931-61-1 | [1][3][9] |

| Molecular Formula | C₃₄H₅₁F₂NSi | [1][4][9] |

| Molecular Weight | 539.86 g/mol | [1][3][9] |

| Appearance | White to almost white powder/crystal | [1][4] |

| Melting Point | 157-163 °C | [1][3][4] |

| Solubility | Soluble in most organic solvents | [4] |

| Purity | ≥97% | [1][9] |

| Synonyms | TBAT, Tetrabutylammonium triphenyldifluorosilicate | [1][3][4] |

Synthesis of this compound

TBAT can be synthesized through a straightforward acid-base reaction. One common method involves the reaction of triphenylsilane with tetrabutylammonium hydrogen difluoride.[4] An alternative and widely used preparation involves the treatment of triphenylsilyl fluoride with tetrabutylammonium fluoride (TBAF).[4]

Caption: Synthetic routes to this compound (TBAT).

Mechanism of Action as a Fluoride Source

The utility of TBAT as a fluoride source stems from its ability to deliver fluoride ions in a controlled manner.[8] The mechanism of fluoride transfer can proceed through two primary pathways: a dissociative pathway and a direct transfer pathway.[5]

-

Dissociative Pathway : In this mechanism, TBAT exists in equilibrium with fluorotriphenylsilane (FTPS) and a small amount of tetracetylammonium fluoride (TBAF).[5] The liberated TBAF then acts as the active fluoride source in the reaction. This pathway is particularly sensitive to the presence of water and the nature of the solvent.[5][6]

-

Direct Transfer Pathway : Alternatively, the difluorotriphenylsilicate anion can directly transfer a fluoride ion to an electrophilic substrate in a bimolecular reaction.[5]

The prevalence of each pathway is influenced by factors such as the solvent, the concentration of reactants, and the identity of the fluoride acceptor.[5]

Caption: Mechanistic pathways for fluoride transfer from TBAT.

Applications in Organic Synthesis

TBAT is a valuable reagent for a variety of organic transformations, particularly those requiring a mild and anhydrous source of fluoride.

Nucleophilic Fluorination

TBAT is an excellent reagent for nucleophilic fluorination reactions, converting alkyl halides and sulfonates to their corresponding fluorides.[4][10] It often provides higher yields and fewer elimination byproducts compared to other fluoride sources like TBAF.[5][10]

Representative Protocol for Nucleophilic Fluorination:

-

To a solution of the alkyl halide or sulfonate (1.0 mmol) in an anhydrous solvent such as acetonitrile (5 mL) under an inert atmosphere, add TBAT (1.5 mmol).

-

Stir the reaction mixture at an elevated temperature (e.g., 80 °C) and monitor the progress of the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography to obtain the desired alkyl fluoride.

Desilylation Reactions (Silyl Ether Deprotection)

TBAT is widely used for the cleavage of silyl ethers, a common protecting group for alcohols in multi-step synthesis.[8] Its mild and anhydrous nature makes it ideal for substrates containing sensitive functional groups.[8]

Representative Protocol for Silyl Ether Deprotection:

-

Dissolve the silyl ether (1.0 mmol) in an anhydrous solvent such as tetrahydrofuran (THF) (10 mL) under an inert atmosphere.

-

Add TBAT (1.2 mmol) to the solution at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC. These reactions are often complete within a few hours at room temperature.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether), and wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting alcohol by flash column chromatography.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 163931-61-1 [chemicalbook.com]

- 5. Speciation and kinetics of fluoride transfer from tetra-n-butylammonium difluorotriphenylsilicate (‘TBAT’) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Speciation and kinetics of fluoride transfer from tetra-n-butylammonium difluorotriphenylsilicate (‘TBAT’) - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. leapchem.com [leapchem.com]

- 9. scbt.com [scbt.com]

- 10. pubs.rsc.org [pubs.rsc.org]

Tetrabutylammonium Difluorotriphenylsilicate (TBAT): A Comprehensive Technical Guide to its Role as a Nucleophilic Fluoride Source for Drug Discovery and Beyond

Abstract

This technical guide provides an in-depth exploration of Tetrabutylammonium Difluorotriphenylsilicate (TBAT) as a highly effective and user-friendly nucleophilic fluoride source for researchers, scientists, and drug development professionals. We will delve into the challenges of nucleophilic fluorination, the unique advantages of TBAT over traditional reagents, its physicochemical properties, and synthesis. The guide will further elucidate the mechanism of fluoride transfer, showcase its diverse applications in organic synthesis, and provide detailed experimental protocols. Safety considerations and future perspectives on this versatile reagent are also discussed.

Introduction: The Challenge and Importance of Nucleophilic Fluorination in Modern Chemistry

The introduction of fluorine atoms into organic molecules can profoundly influence their biological properties, making nucleophilic fluorination a cornerstone of modern drug discovery and agrochemical development.[1]

1.1 The unique role of fluorine in pharmaceuticals and agrochemicals

Organofluorine compounds are of increasing importance in the pharmaceutical industry due to fluorine's ability to alter metabolic stability, basicity, and conformational behavior of molecules.[1] Transition metal-catalyzed transformations using fluorinating reagents have been extensively developed for preparing synthetically valuable fluorinated targets, a critical aspect for both laboratory and industrial-scale chemical synthesis of fluorine-containing pharmaceuticals and agrochemicals.[2] The translation of these methods to 18F-radiochemistry is also a burgeoning field of research, as Positron Emission Tomography (PET) is increasingly utilized for diagnosis and pharmaceutical development.[2]

1.2 Challenges associated with traditional nucleophilic fluoride sources

Traditional methods for nucleophilic fluorination often employ alkali metal fluorides or tetraalkylammonium fluorides.[1] However, these reagents present several challenges:

-

High temperatures: Many reactions require elevated temperatures to proceed efficiently.[1]

-

Reagent instability: Tetra-n-alkylammonium fluorides, for instance, are known to be unstable.[3][4]

-

Hygroscopicity: Many fluoride sources are hygroscopic, and the presence of water can significantly impact reaction outcomes.

-

Basicity: The high basicity of reagents like Tetrabutylammonium fluoride (TBAF) can lead to undesired elimination side products.[1][5]

These limitations have driven the search for more stable, selective, and user-friendly fluoride sources.

TBAT: A Superior, User-Friendly Nucleophilic Fluoride Source

This compound (TBAT) has emerged as a superior alternative to traditional nucleophilic fluorinating agents, offering a host of advantages for organic chemists.[5][6]

2.1 Introduction to this compound (TBAT)

Introduced in 1995, TBAT is an easily handled, anhydrous fluoride source that serves as a convenient surrogate for TBAF.[6] It is a crystalline solid that is soluble in most common organic solvents.[5]

2.2 Key advantages of TBAT over other fluoride sources

TBAT offers several distinct advantages over TBAF and other fluoride sources:[5]

-

Anhydrous and Non-hygroscopic: Unlike TBAF, TBAT is an anhydrous, non-hygroscopic solid, simplifying handling and improving reaction reproducibility.[5]

-

Enhanced Solubility: It is soluble in a wide range of common organic solvents, including THF, toluene, and acetonitrile.[5]

-

Reduced Basicity: Solutions of TBAT are significantly less basic than corresponding TBAF solutions, which minimizes elimination byproducts and enhances selectivity for nucleophilic substitution.[1][5]

2.3 Comparative analysis of TBAT and TBAF

| Feature | This compound (TBAT) | Tetrabutylammonium Fluoride (TBAF) |

| Physical State | Crystalline solid[5] | Often supplied as a solution in THF or as a hydrate |

| Hygroscopicity | Non-hygroscopic[5] | Hygroscopic |

| Basicity | Less basic[5] | More basic, can lead to elimination reactions[1] |

| Handling | Easily handled[5] | Can be difficult to handle in its anhydrous form[3] |

| Selectivity | High selectivity for substitution over elimination[7] | Prone to causing elimination side reactions[1] |

Physicochemical Properties and Synthesis of TBAT

A thorough understanding of TBAT's properties and a reliable synthetic protocol are essential for its effective application.

3.1 Physical and chemical properties of TBAT

| Property | Value |

| Molecular Formula | C34H44F2NSi |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in THF, toluene, acetonitrile[5] |

3.2 Synthesis of TBAT: A detailed protocol

The synthesis of TBAT is a straightforward procedure that can be readily performed in a standard laboratory setting.

Materials and Reagents:

-

Tetrabutylammonium bromide (TBAB)

-

Silver(I) oxide (Ag₂O)

-

Triphenylsilanol (Ph₃SiOH)

-

Hydrofluoric acid (HF)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Preparation of Tetrabutylammonium Hydroxide (TBAOH): A solution of TBAB in acetonitrile is treated with silver(I) oxide to generate a solution of TBAOH. The silver bromide precipitate is removed by filtration.

-

Formation of TBAT: The resulting TBAOH solution is then reacted with triphenylsilanol and hydrofluoric acid to yield TBAT.

-

Work-up and Purification: The reaction mixture is diluted with dichloromethane and washed with water. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then recrystallized to afford pure TBAT.

3.3 Workflow diagram for TBAT synthesis

Caption: Workflow for the synthesis of TBAT.

Mechanism of Fluoride Transfer from TBAT

Recent studies have shed light on the intricate mechanism by which TBAT transfers its fluoride ion to a substrate.

4.1 Understanding the speciation and kinetics of fluoride transfer

The kinetics of fluoride transfer from TBAT have been interrogated using various NMR methods.[6] These studies reveal that both dissociative and direct pathways contribute to the fluoride transfer process, with the predominant pathway being highly dependent on the reaction conditions.[6]

4.2 The dual-pathway mechanism: Dissociative vs. Direct transfer

TBAT can act as a genuine surrogate for TBAF, as well as a reservoir for the rapidly reversible release of traces of it.[6][8] The relative contribution of the dissociative and direct transfer pathways depends on factors such as the identity of the fluoride acceptor, the solvent, and the concentrations of various species in solution.[6]

-

Dissociative Pathway: In this pathway, TBAT dissociates to form fluorotriphenylsilane (FTPS) and TBAF, with the latter acting as the reactive intermediate.[6][9]

-

Direct Transfer Pathway: Here, TBAT undergoes a direct bimolecular reaction with the fluoride acceptor.[6][9]

4.3 Diagram of the fluoride transfer mechanism

Caption: Dual pathways for fluoride transfer from TBAT.

Applications of TBAT in Organic Synthesis

TBAT's unique properties make it a valuable reagent in a wide array of organic transformations.

5.1 Nucleophilic fluorination of alkyl halides and sulfonates

TBAT is an excellent reagent for the nucleophilic fluorination of primary and secondary alkyl halides and sulfonates, providing high yields of the corresponding fluorinated products with minimal elimination byproducts.[6][10]

5.2 Silicon-carbon bond cleavage and subsequent carbon-carbon bond formation

TBAT can be employed as a fluoride source to cleave silicon-carbon bonds, generating in situ carbanions that can be coupled with a variety of electrophiles, including aldehydes, ketones, imines, and primary alkyl halides.[5][11] This methodology allows for the formation of new carbon-carbon bonds in moderate to high yields.[5]

5.3 Role in desilylation reactions

Similar to other fluoride sources, TBAT is effective for the cleavage of silyl ethers and other silyl-protected functional groups.[12] Its anhydrous nature can be particularly advantageous in reactions where the presence of water is detrimental.

5.4 Applications in Positron Emission Tomography (PET) radiolabeling

The introduction of the short-lived positron-emitting isotope ¹⁸F is a critical step in the synthesis of radiotracers for PET imaging.[13][14] PET is a powerful molecular imaging technique used in drug discovery and development to assess target engagement, pharmacokinetics, and pharmacodynamics.[13][15] The mild and anhydrous conditions afforded by TBAT make it a promising candidate for use in ¹⁸F-radiolabeling reactions, offering potential advantages over traditional methods that often require azeotropic drying.[14]

Experimental Protocol: Nucleophilic Fluorination of an Alkyl Bromide using TBAT

This protocol provides a representative example of a nucleophilic fluorination reaction using TBAT.

6.1 Materials and reagents

-

Alkyl bromide (e.g., 1-bromooctane)

-

This compound (TBAT)

-

Anhydrous acetonitrile

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Silica gel for column chromatography

6.2 Step-by-step procedure

-

To a solution of the alkyl bromide (1.0 mmol) in anhydrous acetonitrile (5 mL) in a flame-dried round-bottom flask under an inert atmosphere, add TBAT (1.2 mmol).

-

Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

6.3 Reaction monitoring and work-up

-

Dilute the reaction mixture with dichloromethane (20 mL) and wash with water (3 x 10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

6.4 Characterization of the fluorinated product

Purify the crude product by flash column chromatography on silica gel to obtain the pure fluorinated product. Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

6.5 Diagram of the experimental workflow

Caption: Experimental workflow for nucleophilic fluorination.

Handling and Safety Considerations

As with all chemical reagents, proper handling and safety precautions are paramount when working with TBAT.

7.1 General safety precautions for handling chemical reagents

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[16][17]

-

Work in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for detailed safety information before using any chemical.[16]

-

Avoid inhalation, ingestion, and skin contact.[17]

7.2 Specific handling guidelines for TBAT

While TBAT is a stable and non-hygroscopic solid, it is still advisable to handle it in a dry environment to prevent any potential hydrolysis. Store the reagent in a tightly sealed container in a cool, dry place.

Conclusion and Future Outlook

8.1 Summary of TBAT's role as a key reagent in modern organic synthesis

This compound has established itself as a valuable and versatile reagent for nucleophilic fluorination and other transformations in organic synthesis. Its superior handling properties, reduced basicity, and high reactivity make it an attractive alternative to traditional fluoride sources.

8.2 Future perspectives and potential new applications

The unique attributes of TBAT are likely to drive its adoption in an even broader range of applications. Further exploration of its use in complex molecule synthesis, materials science, and particularly in the development of new ¹⁸F-radiolabeling methodologies for PET imaging, will undoubtedly continue to be a fruitful area of research.

References

-

Kennemur, J. L., et al. (2023). Speciation and kinetics of fluoride transfer from tetra-n-butylammonium difluorotriphenylsilicate ('TBAT'). Physical Chemistry Chemical Physics, 25(4), 2868-2879. [Link]

-

Kim, K.-Y., et al. (2008). Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride. The Journal of Organic Chemistry, 73(20), 8106–8108. [Link]

-

Barrett, A. G. M., et al. (2020). Synthesis of Oxasilolanes by TBAT-Catalyzed Hydroxyl-Directed Hydrosilylation. The Journal of Organic Chemistry, 85(18), 11848–11863. [Link]

-

Sharma, R. K., & Fry, J. L. (1983). Instability of Anhydrous Tetra-n-alkylammonium Fluorides. The Journal of Organic Chemistry, 48(12), 2112–2114. [Link]

-

DeShong, P., et al. (1996). Utilization of Tetrabutylammonium Triphenyldifluorosilicate as a Fluoride Source for Silicon−Carbon Bond Cleavage. The Journal of Organic Chemistry, 61(18), 6272–6276. [Link]

-

PubChem. (n.d.). tert-Butanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Dastager, S. G., et al. (2020). Natural Polysaccharide-Supported Tetrabutylammonium Fluoride (TBAF) Complexes as Highly Stable and Selective Fluoride Sources for Nucleophilic Fluorination Reactions. ACS Omega, 5(3), 1569–1577. [Link]

-

Asti, M., & De Pietri, G. (2022). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Molecules, 27(5), 1593. [Link]

-

Shinde, S. S., et al. (2021). Nucleophilic Radiofluorination Using Tri-tert-Butanol Ammonium as a Bifunctional Organocatalyst: Mechanism and Energetics. Molecules, 26(16), 4983. [Link]

-

Zhang, X., et al. (2024). The Role of Total-Body PET in Drug Development and Evaluation: Status and Outlook. Journal of Nuclear Medicine, 65(5), 685-692. [Link]

-

Barrett, A. G. M., et al. (2020). Synthesis of Oxasilolanes by TBAT-Catalyzed Hydroxyl-Directed Hydrosilylation. The Journal of Organic Chemistry, 85(18), 11848–11863. [Link]

-

Gouverneur, V., & Tredwell, M. (2012). Transition metal catalysis and nucleophilic fluorination. Chemical Communications, 48(2), 184-193. [Link]

-

Pilbák, S., et al. (2018). Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents. Organic & Biomolecular Chemistry, 16(43), 8192–8201. [Link]

- CN111960948B - Synthesis process of tetrabutylammonium bromide - Google Patents. (n.d.).

-

Del Castillo, J. L., et al. (1997). Some Physicochemical Properties of TTAB−Butanol Micellar Aqueous Solutions. The Journal of Physical Chemistry B, 101(12), 2217–2221. [Link]

-

University of California, Irvine Environmental Health & Safety. (n.d.). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]

-

Sun, H., & DiMagno, S. G. (2005). "Anhydrous" tetrabutylammonium fluoride: a mild but highly efficient source of nucleophilic fluoride ion. The Journal of Organic Chemistry, 70(14), 5615–5617. [Link]

-

Bailey, W. F., & Punzalan, E. R. (1998). tert-Butyllithium in organic synthesis: A brief review. Part 1. Organic Preparations and Procedures International, 30(2), 121-160. [Link]

-

Kennemur, J. L., et al. (2023). Speciation and kinetics of fluoride transfer from tetra-n-butylammonium difluorotriphenylsilicate ('TBAT'). ResearchGate. [Link]

-

Clark, C. (2001). Chemical and physical properties of TBA. ResearchGate. [Link]

-

G. A. Mines, et al. (2019). Straightforward and Relatively Safe Process for the Fluoride Exchange of Trivalent and Tetravalent Group 13 and 14 Phthalocyanines. ACS Omega, 4(3), 5126–5134. [Link]

-

P. J. Campos, et al. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry, 87(9), 6147–6154. [Link]

-

Niederberger, M., et al. (2023). Synthesis of Tetragonal BaTiO3 Nanoparticles in Methanol. Nanomaterials, 13(19), 2686. [Link]

-

Laudicella, R., et al. (2023). The Rise of Total-Body PET/CT: Advancing Molecular Imaging Toward Early Cancer Detection and Potential Future Application in Prevention Healthcare. Journal of Clinical Medicine, 12(15), 5031. [Link]

-

University of California, San Diego, Department of Chemistry and Biochemistry. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54652. [Link]

-

DeShong, P., et al. (1996). This compound. ResearchGate. [Link]

-

Chen, Y.-C., et al. (2021). Fabrication of a Superhydrophobic Surface via Wet Etching of a Polydimethylsiloxane Micropillar Array. Polymers, 13(16), 2739. [Link]

-

Wikipedia. (n.d.). tert-Butyl alcohol. Retrieved from [Link]

-

Niederberger, M., et al. (2023). Synthesis of Tetragonal BaTiO3 Nanoparticles in Methanol. ResearchGate. [Link]

-

J. A. Gale, P. A., et al. (2016). Transmembrane Fluoride Transport: Direct Measurement and Selectivity Studies. Journal of the American Chemical Society, 138(50), 16520–16527. [Link]

-

Ampliqon. (n.d.). Safety considerations for chemical reagents. Retrieved from [Link]

-

Kim, D., et al. (2008). Facile nucleophilic fluorination reactions using tert-alcohols as a reaction medium: significantly enhanced reactivity of alkali metal fluorides and improved selectivity. The Journal of Organic Chemistry, 73(18), 7375–7378. [Link]

-

Foster, B. (2026, January 5). Experimental gel could become the first approved treatment for cancer wounds. Drug Discovery News. [Link]

-

Hong, B.-C., & Indurmuddam, R. R. (2024). Tetrabutylammonium decatungstate (TBADT), a compelling and trailblazing catalyst for visible-light-induced organic photocatalysis. Organic & Biomolecular Chemistry, 22(16), 3046–3065. [Link]

-

S. S. Shakyawar, et al. (2024). Tetrabutylammonium hydroxide (TBAH) ionic liquid for the sustainable and efficient production of α-hydroxyphosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements, 199(7), 579-586. [Link]

-

protocols.io. (2020). Reagent Safety & PPE. Retrieved from [Link]

-

ResearchGate. (n.d.). Two limiting pathways of fluoride transfer from TBAT to FTPS. Retrieved from [Link]

- US3965178A - Method for preparing tetrabutylammonium bromide - Google Patents. (n.d.).

-

Li, Y., et al. (2022). Adsorption Characteristics and Charge Transfer Kinetics of Fluoride in Water by Different Adsorbents. Frontiers in Environmental Science, 10, 895318. [Link]

-

Vasdev, N. (2023, September 22). BIMR Seminar - Dr. Neil Vasdev - PET Neuroimaging in Drug Discovery [Video]. YouTube. [Link]

Sources

- 1. Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride [organic-chemistry.org]

- 2. Transition metal catalysis and nucleophilic fluorination - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Speciation and kinetics of fluoride transfer from tetra-n-butylammonium difluorotriphenylsilicate (‘TBAT’) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Experimental gel could become the first approved treatment for cancer wounds | Drug Discovery News [drugdiscoverynews.com]

- 16. Safety considerations for chemical reagents [ampliqon.com]

- 17. Reagent Safety & PPE [protocols.io]

Understanding the structure of Tetrabutylammonium Difluorotriphenylsilicate

An In-depth Technical Guide to Tetrabutylammonium Difluorotriphenylsilicate (TBAT) for Advanced Research Applications

Introduction

This compound, commonly referred to by its acronym TBAT, has emerged as a cornerstone reagent in contemporary chemical synthesis. It is a quaternary ammonium salt recognized for its unique capacity to function as a stable, anhydrous, and organic-soluble source of fluoride ions.[1][2][3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of TBAT's structure, synthesis, reactivity, and diverse applications. The content herein is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of this versatile compound.

Part 1: Molecular Structure and Physicochemical Properties

A complete understanding of TBAT's utility begins with its fundamental structure and physical characteristics. Its properties are a direct consequence of its ionic composition, which dictates its solubility, stability, and reactivity.

Ionic Composition

TBAT is an ionic compound composed of two distinct moieties: a bulky organic cation and a hypervalent silicate anion.[4][5]

-

Cation: The Tetrabutylammonium ([N(Bu)₄]⁺) cation consists of a central nitrogen atom bonded to four butyl chains. The large, non-polar alkyl groups are crucial for conferring high solubility in a wide range of organic solvents.[6]

-

Anion: The Difluorotriphenylsilicate ([Ph₃SiF₂]⁻) anion features a central silicon atom in a hypervalent state, bonded to three phenyl groups and two fluoride ions. This anionic complex is the active component that delivers fluoride ions for chemical transformations.

Structural Visualization

The distinct ionic nature of TBAT is fundamental to its function, allowing the fluoride-containing anion to be readily available in non-aqueous media.

Caption: Ionic structure of this compound (TBAT).

Physicochemical Data

The key physical and chemical properties of TBAT are summarized below, providing essential information for its handling, storage, and application.

| Property | Value | Reference |

| CAS Number | 163931-61-1 | [3][4][5] |

| Molecular Formula | C₃₄H₅₁F₂NSi | [3][4][5] |

| Molecular Weight | 539.86 g/mol | [3][4][5] |

| Appearance | White to off-white powder or crystals | [4] |

| Melting Point | 157-163 °C | [4][7] |

| Solubility | Soluble in most organic solvents (e.g., THF, MeCN, CH₂Cl₂) | [1][6] |

| Purity | Typically ≥97% | [3][4] |

Crystallographic Data

Single-crystal X-ray diffraction has provided detailed insight into the solid-state structure of TBAT. The crystallographic data reveals the precise bond lengths and angles within the difluorotriphenylsilicate anion and its spatial relationship with the tetrabutylammonium cation.[5] Key crystallographic parameters include a Pna2₁ space group, confirming its non-centrosymmetric nature in the solid state.[5]

Part 2: Synthesis and Characterization

The synthesis of TBAT is designed to produce a stable, non-hygroscopic, and easy-to-handle fluoride reagent, overcoming the significant practical challenges associated with traditional fluoride sources like tetrabutylammonium fluoride (TBAF), which is notoriously hygroscopic and difficult to obtain in an anhydrous state.[2]

Synthetic Protocol

The preparation of TBAT is a straightforward procedure that can be performed in a standard laboratory setting. The most common synthesis involves the reaction of a silyl precursor with a fluoride source in the presence of the tetrabutylammonium cation.

Objective: To synthesize this compound (TBAT) as a stable, anhydrous fluoride source.

Materials:

-

Triphenylsilane (Ph₃SiH) or Fluorotriphenylsilane (Ph₃SiF)

-

Tetrabutylammonium Fluoride (TBAF) solution (typically in THF) or another suitable fluoride source

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Inert atmosphere (Nitrogen or Argon)

Methodology:

-

Reaction Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere.

-

Reagent Addition: Triphenylsilane (1.0 eq) is dissolved in anhydrous THF. To this solution, a solution of TBAF (1.0-1.2 eq) in THF is added dropwise at room temperature. The causality here is the direct reaction of the silane with the fluoride ion to form the hypervalent silicate anion.

-

Reaction: The mixture is stirred at room temperature for several hours. The reaction progress can be monitored by ¹⁹F NMR spectroscopy by observing the disappearance of the TBAF signal and the appearance of the TBAT signal.

-

Precipitation and Isolation: The reaction volume is reduced under vacuum. Anhydrous diethyl ether is then added to precipitate the product. TBAT is less soluble in diethyl ether than in THF, causing it to crystallize or precipitate out of the solution.

-

Purification: The resulting white solid is collected by filtration under an inert atmosphere, washed with cold anhydrous diethyl ether to remove any residual starting materials, and dried under high vacuum.

-

Storage: The final product should be stored in a desiccator under an inert atmosphere to prevent decomposition from moisture.

Synthesis Workflow

The synthesis process follows a logical flow from reactants to the final, purified product.

Caption: General workflow for the laboratory synthesis of TBAT.

Analytical Characterization

Confirmation of the structure and purity of synthesized TBAT is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[8][9]

| Nucleus | Solvent | Characteristic Chemical Shift (δ) / ppm | Notes |

| ¹H NMR | CDCl₃ | ~7.6-7.2 (m), ~3.0 (t), ~1.5 (m), ~1.3 (m), ~0.9 (t) | Phenyl protons of the anion and four distinct signals for the butyl chains of the cation. |

| ¹³C NMR | CDCl₃ | ~135-127 (aromatic), ~58 (N-CH₂), ~24, ~20, ~13 (alkyl) | Signals corresponding to the phenyl carbons and the tetrabutylammonium carbons. |

| ¹⁹F NMR | CDCl₃ | ~ -97.5 | A sharp singlet is characteristic of the two equivalent fluorine atoms in the [Ph₃SiF₂]⁻ anion. |

| ²⁹Si NMR | CDCl₃ | ~ -75 | A triplet (due to coupling with two fluorine atoms) confirms the SiF₂ moiety. |

Part 3: Mechanism of Action and Reactivity

TBAT's primary function is to act as a mild, efficient, and convenient source of nucleophilic fluoride.[1][3] Its reactivity profile is distinct from other fluoride reagents, offering unique advantages in sensitive chemical systems.

Fluoride Transfer Mechanisms

Recent mechanistic studies have revealed that TBAT can deliver fluoride through multiple pathways, and the dominant mechanism is highly dependent on the solvent, the fluoride acceptor, and the presence of trace water.[2]

-

Direct Fluoride Transfer: In this pathway, the [Ph₃SiF₂]⁻ anion directly transfers a fluoride ion to an electrophilic substrate in a bimolecular reaction.

-

Dissociative Pathway: TBAT can exist in equilibrium with TBAF and fluorotriphenylsilane (FTPS).[2] In this case, the liberated TBAF acts as the active fluorinating agent. This is a crucial insight, as it demonstrates that TBAT can serve as a stable reservoir for the controlled, in-situ generation of TBAF, avoiding the handling issues of pure anhydrous TBAF.[2]

The rate of fluoride exchange is rapid and profoundly sensitive to water, which can accelerate the process.[1][2] For reproducible kinetic studies, the use of molecular sieves is often recommended to ensure anhydrous conditions.[2]

Stability and Handling

While TBAT is significantly more stable and less hygroscopic than TBAF, it is still sensitive to moisture and should be handled accordingly.[1]

-

Storage: Store under an inert gas (e.g., argon or nitrogen) in a cool, dry place. Refrigerated storage is often recommended.

-

Handling: Avoid contact with water, as it can react and liberate toxic gas.[10] It is classified as a dangerous good for transport and causes severe skin burns and eye damage.[3][5] Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

Part 4: Applications in Research and Development

TBAT's unique properties have led to its widespread adoption across various fields of chemistry, from organic synthesis to materials science.

Key Applications in Organic Synthesis

TBAT is a versatile tool for a multitude of organic transformations that require a nucleophilic fluoride source.

-

Silyl Ether Deprotection: It is widely used for the cleavage of silyl ethers (e.g., TBS, TIPS, TBDPS), a common protecting group strategy for alcohols in multi-step synthesis.[6] Its mild nature makes it suitable for substrates with other sensitive functional groups.

-

Nucleophilic Fluorination: TBAT serves as an excellent reagent for introducing fluorine into organic molecules, for example, in the conversion of alkyl halides or sulfonates to alkyl fluorides.[1][11][12]

-

Generation of Reactive Intermediates: It can be used to generate highly reactive species like benzynes from silylated precursors (e.g., 2-(trimethylsilyl)phenyl triflate).[2]

-

Activation of Silicon Reagents: TBAT activates organosilicon compounds in cross-coupling reactions (e.g., Hiyama coupling) and other transformations by forming a reactive pentacoordinate silicon species.[6]

Caption: Major applications of TBAT as a fluoride source in organic synthesis.

Materials Science and Electronics

In materials science, TBAT is utilized in the synthesis of advanced materials, particularly silicone-based polymers and coatings.[4] Its ability to controllably deliver fluoride facilitates the polymerization of silane precursors, leading to materials with enhanced thermal stability and mechanical properties.[4] Furthermore, its dielectric properties have led to its investigation as a material in capacitors for improving energy storage.[4]

Pharmaceutical Development

Within the pharmaceutical industry, TBAT acts as a key intermediate and reagent in the synthesis of complex active pharmaceutical ingredients (APIs).[4] The introduction of fluorine atoms into drug candidates is a common strategy to modulate metabolic stability, lipophilicity, and binding affinity. TBAT provides a mild and selective method for these crucial fluorination and deprotection steps, aiding in the development of new drugs with improved efficacy.[4]

Conclusion

This compound (TBAT) is a powerful and practical reagent that has solved many of the challenges associated with anhydrous fluoride chemistry. Its unique combination of stability, solubility, and controlled reactivity makes it an invaluable tool for a broad range of applications, from the synthesis of complex molecules in drug discovery to the development of advanced materials. By understanding its fundamental structure, mechanisms of action, and proper handling, researchers can fully leverage the capabilities of this versatile compound to drive innovation in their respective fields.

References

-

PubChem. This compound | C34H51F2NSi | CID 9893474. [Link]

-

Kucharski, M. M., Watson, A. J. B., & Lloyd-Jones, G. C. (2024). Speciation and kinetics of fluoride transfer from tetra-n-butylammonium difluorotriphenylsilicate ('TBAT'). Chemical Science, 15(12), 4331-4340. [Link]

-

ResearchGate. Synthesis and NMR Analysis of Tetrabutylammonium Triphenyldifluorosilicate (IV). [Link]

-

ACS Publications. On the Synthesis and NMR Analysis of Tetrabutylammonium Triphenyldifluorosilicate. [Link]

-

RSC Publishing. Organic & Biomolecular Chemistry - A comparison of the nucleophilic fluorination reactivity of quaternary ammonium difluorotriphenylsilicates with common commercial fluorination reagents. [Link]

Sources

- 1. This compound | 163931-61-1 [chemicalbook.com]

- 2. Speciation and kinetics of fluoride transfer from tetra-n-butylammonium difluorotriphenylsilicate (‘TBAT’) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C34H51F2NSi | CID 9893474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. leapchem.com [leapchem.com]

- 7. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. echemi.com [echemi.com]

- 12. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of Tetrabutylammonium Tribromide (TBAT) in Common Organic Solvents

Introduction

Tetrabutylammonium tribromide (TBAT), with the chemical formula [N(C₄H₉)₄]Br₃, is a quaternary ammonium salt that serves as a stable, solid, and convenient source of bromine for a multitude of applications in organic synthesis.[1] Its utility as a brominating agent and phase-transfer catalyst is well-documented, offering high selectivity and ease of handling compared to liquid bromine.[2] The efficacy of TBAT in a reaction is profoundly influenced by its solubility in the chosen solvent system. This technical guide provides a comprehensive overview of the solubility of TBAT in a range of common organic solvents, delves into the physicochemical principles governing its solubility, and presents a detailed protocol for its experimental determination. This document is intended for researchers, scientists, and drug development professionals who utilize TBAT and require a deep understanding of its solution behavior.

Physicochemical Properties of TBAT

TBAT is an orange to red crystalline solid with a melting point in the range of 71-76 °C.[2][3] It is composed of a large, nonpolar tetrabutylammonium cation and a linear tribromide anion. This ionic nature, combined with the lipophilic character of the butyl chains, results in a unique solubility profile. It is generally insoluble in water but shows varying degrees of solubility in organic solvents.[3]

Theoretical Principles of TBAT Solubility

The solubility of TBAT is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. As an ionic salt, TBAT's solubility is dictated by the ability of the solvent molecules to overcome the lattice energy of the TBAT crystal by solvating the tetrabutylammonium cation and the tribromide anion.

-

Polar Aprotic Solvents: These solvents possess large dipole moments and can effectively solvate the large tetrabutylammonium cation through dipole-ion interactions. Solvents like acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent at dissolving TBAT, with acetonitrile showing a remarkable capacity to dissolve up to 300 g/100 mL.[3][4]

-

Polar Protic Solvents: Solvents like alcohols can engage in hydrogen bonding. While they can solvate the tribromide anion, the bulky, nonpolar nature of the tetrabutylammonium cation can disrupt the hydrogen-bonding network of the solvent, leading to generally lower solubility compared to polar aprotic solvents. TBAT is described as being "slightly soluble" in alcohols.[3][4]

-

Halogenated Solvents: Chlorinated solvents such as dichloromethane and chloroform are effective at dissolving TBAT due to their polarity and ability to interact favorably with the ions.[3] Trichloroethylene, for instance, can dissolve 10 g/100 mL of TBAT.[3][4]

-

Ethers and Esters: Ethers like tetrahydrofuran (THF) and dioxane are known to dissolve TBAT.[3] Esters such as ethyl acetate also act as effective solvents.

-

Nonpolar Solvents: Aromatic hydrocarbons (e.g., toluene) and aliphatic hydrocarbons (e.g., hexane) are generally poor solvents for ionic compounds like TBAT due to their low polarity and inability to effectively solvate the ions.

The interplay of these interactions is visually represented in the following diagram:

Caption: Solvation of TBAT in different solvent types.

Quantitative and Qualitative Solubility of TBAT

The following table summarizes the known solubility of TBAT in a variety of common organic solvents. The data is compiled from available literature and is presented to guide solvent selection for practical applications.

| Solvent Class | Solvent Name | Polarity Index | Dielectric Constant (20°C) | Solubility | Reference(s) |

| Polar Aprotic Solvents | Acetonitrile | 5.8 | 37.5 | 300 g/100 mL | [3][4] |

| Dimethylformamide (DMF) | 6.4 | 36.7 | Very Soluble | [3][4] | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Very Soluble | [3][4] | |

| Acetone | 5.1 | 20.7 | Slightly Soluble (with slow reaction) | [3][4] | |

| Halogenated Solvents | Dichloromethane | 3.1 | 8.93 | Soluble | [3] |

| Chloroform | 4.1 | 4.81 | Soluble | [3] | |

| Trichloroethylene | - | 3.4 | 10 g/100 mL | [3][4] | |

| Ethers | Tetrahydrofuran (THF) | 4.0 | 7.6 | Soluble | [3] |

| 1,4-Dioxane | 4.8 | 2.2 | Soluble | [3] | |

| Esters | Ethyl Acetate | 4.4 | 6.02 | Soluble | |

| Alcohols | Methanol, Ethanol, etc. | 5.1, 4.3 | 32.7, 24.6 | Slightly Soluble | [3][4] |

| Acids | Anhydrous Acetic Acid | 6.2 | 6.2 | 50 g/100 mL | [3][4] |

| Aromatic Hydrocarbons | Toluene | 2.4 | 2.38 | Expected to be Sparingly Soluble/Insoluble | |

| Aliphatic Hydrocarbons | Hexane | 0.1 | 1.88 | Expected to be Insoluble |

Note: "Soluble" and "Slightly Soluble" are qualitative descriptors from the literature. Quantitative values should be determined experimentally for precise applications.

Experimental Protocol for Determining TBAT Solubility

For applications requiring precise solubility values, the following detailed protocol for the equilibrium shake-flask method is recommended. This method is considered a reliable approach for determining the thermodynamic solubility of a solid in a liquid.[5]

Principle

An excess amount of the solid solute (TBAT) is agitated in a specific solvent at a constant temperature until the solution reaches equilibrium (saturation). The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment

-

Tetrabutylammonium tribromide (TBAT), analytical grade

-

Selected organic solvents, HPLC grade or equivalent

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Rationale: To ensure that the solution is truly saturated, a clear excess of the solid must be present throughout the equilibration period.

-

Procedure: Add an excess amount of TBAT (e.g., 100 mg, or an amount visibly in excess after initial dissolution) to a series of vials. Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Rationale: Agitation is necessary to facilitate the dissolution process and reach equilibrium in a reasonable timeframe. A constant temperature is crucial as solubility is temperature-dependent. An equilibration time of 24-48 hours is typically sufficient to reach thermodynamic equilibrium.

-

Procedure: Securely seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixtures to equilibrate for 24 to 48 hours.

-

-

Phase Separation:

-

Rationale: It is critical to separate the undissolved solid from the saturated solution to accurately measure the concentration of the dissolved solute. Centrifugation and filtration are employed to ensure a clear supernatant.

-

Procedure: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For fine suspensions, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes). Carefully withdraw a sample of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.

-

-

Sample Dilution:

-

Rationale: The concentration of the saturated solution may be too high for direct analysis by spectroscopic or chromatographic methods. Accurate dilution is necessary to bring the concentration within the linear range of the analytical instrument.

-

Procedure: Accurately pipette a known volume of the filtered supernatant into a volumetric flask and dilute with the same solvent to a known final volume. The dilution factor should be chosen based on the expected solubility and the sensitivity of the analytical method.

-

-

Analysis:

-

Rationale: A reliable and validated analytical method is required to quantify the concentration of TBAT in the diluted solution. UV-Vis spectrophotometry is a common and straightforward method, provided TBAT has a distinct chromophore and the solvent does not interfere at the analytical wavelength. HPLC provides greater specificity and is suitable for more complex mixtures or when greater accuracy is required.

-

Procedure (UV-Vis):

-

Prepare a series of standard solutions of TBAT of known concentrations in the chosen solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for TBAT.

-

Generate a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted sample solution and determine its concentration from the calibration curve.

-

-

Procedure (HPLC):

-

Develop a suitable HPLC method (column, mobile phase, flow rate, detector) for the analysis of TBAT.

-

Prepare a series of standard solutions of TBAT of known concentrations.

-

Inject the standard solutions and generate a calibration curve by plotting peak area versus concentration.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Rationale: The final solubility is calculated by taking into account the dilution factor used in the sample preparation.

-

Procedure:

-

Solubility ( g/100 mL) = (Concentration from calibration curve in g/mL) × (Dilution factor) × 100

-

Solubility (mol/L) = (Concentration from calibration curve in mol/L) × (Dilution factor)

-

-

Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Conclusion

The solubility of Tetrabutylammonium tribromide is a critical parameter for its effective use in organic synthesis. This guide has provided a comprehensive overview of its solubility in common organic solvents, grounded in the principles of solute-solvent interactions. While quantitative data is available for some solvents, for many others, a qualitative understanding based on solvent properties must be applied. For applications demanding high precision, the detailed experimental protocol provided offers a robust framework for the accurate determination of TBAT solubility. This knowledge empowers researchers and drug development professionals to make informed decisions in solvent selection, thereby optimizing reaction conditions and achieving desired synthetic outcomes.

References

- Fournier, M. J. L., Fernandez, F. A., & Nichols, D. E. (2010). Tetrabutylammonium tribromide. e-EROS Encyclopedia of Reagents for Organic Synthesis.

-

Wikipedia. (n.d.). Tetrabutylammonium tribromide. Retrieved from [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Thermal Stability of Tetrabutylammonium Difluorotriphenylsilicate

Foreword for the Modern Researcher

In the landscape of advanced chemical synthesis, particularly within pharmaceutical and materials science, the demand for reagents with well-defined, reliable properties is paramount. Tetrabutylammonium difluorotriphenylsilicate (TBAT) has emerged as a significant tool, valued for its efficacy as a mild, anhydrous fluoride source. However, its utility in thermally sensitive applications necessitates a thorough understanding of its stability under thermal stress. This guide eschews a conventional, rigid format in favor of a narrative that prioritizes scientific causality and practical, field-proven insights. It is designed not merely to present data, but to equip the researcher with the foundational knowledge and methodological rigor required to independently assess and understand the thermal characteristics of this vital compound. We will delve into the theoretical underpinnings of its potential decomposition pathways and provide robust, self-validating experimental protocols to empirically determine its thermal stability profile.

Introduction to this compound (TBAT)

This compound, commonly abbreviated as TBAT, is a quaternary ammonium salt with the chemical formula [(C₄H₉)₄N]⁺[Si(C₆H₅)₃F₂]⁻. It is a white to off-white, crystalline solid that is soluble in many organic solvents.[1] Its primary application lies in its role as a convenient and less hygroscopic alternative to other fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), in organic synthesis.[1] TBAT is frequently employed in fluorination reactions, desilylation of silyl ethers, and as a phase-transfer catalyst.[1][2]

Table 1: Physicochemical Properties of TBAT

| Property | Value | Reference(s) |

| CAS Number | 163931-61-1 | [1][2][3] |

| Molecular Formula | C₃₄H₅₁F₂NSi | [1][2] |

| Molecular Weight | 539.86 g/mol | [1][2][3] |

| Appearance | White to almost white powder/crystal | [1][2] |

| Melting Point | 157-163 °C | [1][2][3] |

| Key Characteristics | Moisture sensitive, Air sensitive | [1] |

Given its applications in complex syntheses that may involve elevated temperatures, a comprehensive understanding of its thermal stability is not just advantageous, but critical for process safety, optimization, and ensuring the integrity of the final product.

The Imperative of Thermal Stability in Advanced Applications

In both drug development and materials science, the thermal stability of a reagent is a cornerstone of process viability. For pharmaceutical applications, uncontrolled decomposition can lead to the generation of impurities, potentially toxic byproducts, and reduced yield, all of which have significant implications for drug safety and efficacy. In materials science, particularly in the synthesis of polymers and advanced coatings where TBAT may be used, thermal stability dictates the processing window and the long-term durability of the final material.[2] Therefore, a rigorous evaluation of a compound's response to thermal stress is a non-negotiable aspect of its characterization.

Theoretical Framework: Anticipating the Thermal Decomposition of TBAT

The thermal decomposition of an ionic salt as complex as TBAT is unlikely to be a single-step event. A reasoned hypothesis of its decomposition can be formulated by considering the individual stabilities of its constituent cation and anion.

The Tetrabutylammonium Cation: A Known Pathway

The thermal degradation of tetrabutylammonium salts is well-documented. The primary decomposition route is typically a Hofmann elimination reaction. In this pathway, the quaternary ammonium cation fragments to yield tributylamine, 1-butene, and a proton. The proton will then associate with the most basic species in the medium.

(C₄H₉)₄N⁺ → (C₄H₉)₃N + CH₃CH₂CH=CH₂ + H⁺

Studies on various tetrabutylammonium salts have shown that the nature of the anion can influence the onset temperature of this decomposition.[4]

The Difluorotriphenylsilicate Anion: A More Complex Scenario

The thermal fate of the [Si(C₆H₅)₃F₂]⁻ anion is less straightforward. Its stability is governed by the strength of the silicon-phenyl (Si-C) and silicon-fluorine (Si-F) bonds. The Si-F bond is known to be one of the strongest single bonds in chemistry, suggesting a high degree of thermal stability. However, the Si-C bonds are more susceptible to thermal cleavage.

Based on studies of phenyl-substituted silanes, several decomposition pathways are plausible:

-

Phenyl Radical Elimination: The primary decomposition step could involve the homolytic cleavage of a Si-C bond, releasing a phenyl radical.[2] This is a common pathway for the pyrolysis of tetraphenylsilane.[2]

-

Redistribution Reactions: Phenylhydrosilanes are known to undergo bimolecular redistribution reactions.[1] While the difluorotriphenylsilicate anion is not a hydrosilane, the potential for intermolecular rearrangement and redistribution of phenyl and fluoro groups at elevated temperatures cannot be discounted.

-

Formation of Volatile Silicon Species: The decomposition of the anion will likely lead to the formation of various volatile silicon-containing species. The specific nature of these products would depend on the reaction atmosphere and temperature.

The hazardous decomposition products listed in safety data sheets, such as hydrogen fluoride (HF), carbon oxides, and nitrogen oxides, are consistent with these proposed pathways.[5] The formation of HF would likely result from the reaction of the fluoride from the anion with the proton generated from the cation decomposition.

Experimental Determination of Thermal Stability

To move from theoretical postulation to empirical data, two primary thermal analysis techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods, when used in conjunction, provide a comprehensive thermal profile of a material.[6]

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1] This technique is ideal for determining the onset of decomposition, identifying multi-step degradation processes, and quantifying the amount of volatile products released.

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation (in an inert atmosphere): Due to the moisture and air sensitivity of TBAT, sample preparation must be conducted in a glovebox under an inert atmosphere (e.g., argon or nitrogen).[7][8]

-

Accurately weigh 5-10 mg of TBAT into a tared, inert TGA pan (e.g., alumina or platinum).

-

If available, use a sealed pan with a pinhole lid to minimize atmospheric exposure during transfer to the instrument.[5]

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure a completely inert environment. This is a critical step to prevent oxidative degradation.[9]

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample to a final temperature of 600 °C at a constant heating rate of 10 °C/min. A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time.[10]

-

-

Data Acquisition: Record the mass of the sample as a function of temperature.

Differential Scanning Calorimetry (DSC): Monitoring Thermal Events

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. It detects thermal events such as melting, crystallization, and decomposition, indicating whether these processes are endothermic (absorb heat) or exothermic (release heat).[11][12]

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation (in an inert atmosphere):

-

In a glovebox, accurately weigh 2-5 mg of TBAT into a hermetically sealable aluminum or gold-plated pan. Hermetic sealing is crucial to prevent any interaction with the atmosphere and to contain any volatile decomposition products.

-

Seal the pan using a sample press.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 400 °C at a constant heating rate of 10 °C/min. The final temperature is chosen to be well above the expected decomposition range but low enough to avoid damaging the instrument.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

Data Interpretation and Hypothetical Thermal Profile

The data obtained from TGA and DSC analyses provide a detailed picture of the thermal behavior of TBAT.

-

From the TGA thermogram, we can determine the onset decomposition temperature (T_onset) , which is the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) will show peaks corresponding to the temperatures of maximum decomposition rates for each step.

-

From the DSC thermogram, we will observe an endothermic peak corresponding to the melting of TBAT. At higher temperatures, decomposition events will likely appear as complex, overlapping exothermic peaks, indicating that the degradation processes release energy.

Based on the known thermal behavior of analogous tetrabutylammonium salts and organosilicates, a hypothetical thermal profile for TBAT can be constructed.

Table 2: Hypothetical Thermal Analysis Data for TBAT

| Parameter | Technique | Expected Observation |

| Melting Point (Tₘ) | DSC | Endothermic peak around 157-163 °C. |

| Onset Decomposition (T_onset) | TGA | ~200-250 °C |

| Peak Decomposition (T_peak) | TGA (DTG) | Multiple peaks expected, with the first major peak likely between 250-300 °C. |

| Decomposition Enthalpy (ΔH_d) | DSC | Broad, complex exothermic event(s) following melting. |

| Residual Mass @ 600 °C | TGA | A small percentage of residual mass may remain, potentially corresponding to silicon-containing char. |

This hypothetical profile suggests that while TBAT is stable at its melting point, it will likely begin to decompose at temperatures commonly used in some higher-temperature organic syntheses.

Visualizing the Workflow

To ensure clarity and reproducibility, the experimental workflows for TGA and DSC analysis are presented below using Graphviz diagrams.

Conclusion: A Framework for Informed Application

While specific, publicly available thermal stability data for this compound is scarce, this guide provides a comprehensive framework for its determination. By combining a theoretical understanding of the decomposition pathways of its constituent ions with rigorous, well-defined experimental protocols for TGA and DSC, researchers can confidently characterize the thermal profile of TBAT. This knowledge is indispensable for the safe and effective application of this versatile reagent in thermally sensitive processes, ensuring both the integrity of the research and the quality of the resulting materials and medicines. The protocols and insights provided herein are designed to be a self-validating system, empowering scientists to generate reliable data and make informed decisions in their work.

References

-

TA Instruments. (n.d.). Thermogravimetry of Air Sensitive Materials. Available at: [Link]

-

Mettler Toledo. (n.d.). Analysis of Air and Moisture Sensitive Substances by Thermogravimetric Analysis. Available at: [Link]

-

Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. Available at: [Link]

-

Studylib. (2021). Thermogravimetric Analysis of Inorganic Compound and Rubber. Available at: [Link]

-

Coutant, R. W., & Levy, A. (1969). A KINETIC STUDY OF THE THERMAL DECOMPOSITION OF SELECTED CYCLOHEXYL AND PHENYLSILANES. Defense Technical Information Center. Available at: [Link]

-

Lab Manager. (2024). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available at: [Link]

-

Journal of Applicable Chemistry. (2013). Thermal Decomposition of Tetrabutylammonium – tetrafluoroborate, hexafluorophosphate and perchlorate. Available at: [Link]

-

Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Available at: [Link]

-

Mettler Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Available at: [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – TGA-MS. Available at: [Link]

-

RSC Publishing. (2018). Silicon-fluorine chemistry: from the preparation of SiF2 to C–F bond activation using silylenes and its heavier congeners. Available at: [Link]

-

MDPI. (2019). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. Available at: [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available at: [Link]

-

MDPI. (2018). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. Available at: [Link]

-

National Institutes of Health (NIH). (2015). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Available at: [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. fauske.com [fauske.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 7. Thermogravimetry of Air Sensitive Materials - TA Instruments [tainstruments.com]

- 8. mt.com [mt.com]

- 9. mt.com [mt.com]

- 10. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Silicon-fluorine chemistry: from the preparation of SiF 2 to C–F bond activation using silylenes and its heavier congeners - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC01816B [pubs.rsc.org]

- 12. Thermal decomposition of silane. | Semantic Scholar [semanticscholar.org]

The Advent of TBAT in Organic Synthesis: Early Applications and Mechanistic Insights

An In-Depth Technical Guide

Abstract: Introduced in the mid-1990s as a practical alternative to traditional fluoride reagents, Tetrabutylammonium difluorotriphenylsilicate (TBAT) rapidly established itself as a versatile tool in the arsenal of synthetic organic chemists. This technical guide provides an in-depth exploration of the foundational applications of TBAT, moving beyond a simple catalog of reactions to explain the mechanistic underpinnings and experimental rationale that drove its adoption. We will examine its role as a superior nucleophilic fluoride source, its utility in the in situ generation of carbanions from organosilanes for carbon-carbon bond formation, and its function as a phenyl anion synthon in cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this pivotal reagent.

Introduction: The Need for a User-Friendly Fluoride Source

For decades, the fluoride ion has been a cornerstone of organic synthesis, primarily for the cleavage of silyl ether protecting groups and as a nucleophile for the formation of carbon-fluorine bonds.[1][2] The most common reagent for delivering this "naked" fluoride ion has been tetrabutylammonium fluoride (TBAF).[1] However, the practical application of TBAF is persistently plagued by significant drawbacks. It is highly hygroscopic, and commercially available solutions in THF typically contain variable amounts of water, which can interfere with sensitive reactions.[1] Furthermore, the inherent basicity of "anhydrous" TBAF often leads to undesired side reactions, such as elimination.[3]

In 1995, the DeShong group introduced this compound (TBAT) as a robust solution to these challenges.[4][5] TBAT is an easily handled, non-hygroscopic, crystalline solid that is soluble in most common organic solvents.[5][6] Its key advantage lies in its ability to serve as an anhydrous source of fluoride, offering significantly lower basicity compared to TBAF solutions.[6] This unique combination of properties enabled a range of new and improved synthetic transformations, marking a significant advancement in the field.

TBAT's structure, a hypervalent silicate, acts as a stable reservoir for fluoride ions. The equilibrium between the intact silicate and the dissociated ions in solution allows it to function as a genuine surrogate for TBAF, but with greater control and predictability.[4] This guide will delve into the seminal applications that first showcased the synthetic power of TBAT.

Foundational Application I: Nucleophilic Fluorination

One of the most immediate and impactful applications of TBAT was in nucleophilic fluorination reactions. The introduction of fluorine into organic molecules can dramatically alter their biological properties, making nucleophilic fluorination a critical transformation in medicinal chemistry and agrochemistry.[7][8]

2.1. The Anhydrous Advantage in SN2 Reactions

TBAT proved to be an excellent reagent for the conversion of alkyl halides and sulfonates to the corresponding alkyl fluorides.[9][10] Unlike TBAF, whose accompanying water can promote elimination (E2) pathways, the anhydrous nature of TBAT favors the desired nucleophilic substitution (SN2). This leads to higher yields of the fluorinated product and significantly suppressed formation of olefin byproducts.[9]

Recent comparative studies have reinforced these early findings, demonstrating that TBAT provides a better combination of conversion and selectivity, particularly with substrates prone to elimination.[9][11]

2.2. Comparative Performance of Fluoride Sources

The choice of fluoride source is critical in balancing reactivity and selectivity. The following table summarizes a comparative analysis of common fluoride sources in a model nucleophilic fluorination of octyl substrates, highlighting the superior performance of TBAT.

| Reagent | Substrate | Conversion (%) | SN2 Product (%) | E2 Product (%) | Reference |

| TBAT | 1-Bromooctane | ~75 | ~65 | ~10 | [9] |

| Anhydrous TBAF | 1-Bromooctane | >95 | ~55 | ~40 | [9] |

| TASF | 1-Bromooctane | >95 | ~58 | ~38 | [9] |

| TBAT | Octan-2-yl mesylate | ~90 | ~50 | ~40 | [9] |

| Anhydrous TBAF | Octan-2-yl mesylate | ~95 | ~55 | ~40 | [9] |

| TASF | Octan-2-yl mesylate | >95 | <5 | >90 | [9] |

Table 1: Comparison of Fluoride Sources in Nucleophilic Fluorination. *TASF: Tris(dimethylamino)sulfonium difluorotrimethylsilicate. Data is synthesized from trends reported in the literature.[9]

Foundational Application II: C-C Bond Formation via Si-C Bond Cleavage

Perhaps the most versatile early application of TBAT was its use as a fluoride initiator for the cleavage of carbon-silicon bonds.[6][12] This strategy allows for the in situ generation of carbanions from stable, readily available organosilane precursors. These nucleophiles can then be trapped with a wide array of electrophiles, providing a powerful and mild method for constructing new carbon-carbon bonds.[6]

3.1. Mechanism of Carbanion Generation and Coupling

The process is initiated by the attack of a fluoride ion from TBAT on the silicon atom of an organotrimethylsilane. This forms a transient, hypervalent siliconate intermediate which then fragments to release the carbanion and fluorotrimethylsilane. The generated carbanion rapidly reacts with an electrophile present in the reaction mixture. This process was particularly effective for generating allyl, benzyl, and alkynyl anions, which are often difficult to prepare using traditional organometallic methods.[6]

Figure 1: General mechanism for TBAT-initiated Si-C bond cleavage and subsequent electrophilic trapping.

3.2. Scope of the Reaction

This methodology was shown to be remarkably broad. TBAT could initiate the coupling of allyltrimethylsilane with aldehydes, ketones, imines, and even primary alkyl halides, the latter being a particularly noteworthy achievement for a fluoride-induced reaction.[6]

| Organosilane Precursor | Electrophile | Product Type | Typical Yield (%) | Reference |

| Allyl-TMS | Benzaldehyde | Homoallylic alcohol | 95 | [6] |

| Allyl-TMS | Cyclohexanone | Homoallylic alcohol | 88 | [6] |

| Benzyl-TMS | Acetophenone | β-Hydroxysilane | 72 | [6] |

| Allyl-TMS | N-Benzylideneaniline (Imine) | Homoallylic amine | 85 | [6] |

| Allyl-TMS | 1-Bromododecane (Alkyl Halide) | Alkylated alkene | 70 | [6] |

| Phenylacetylenyl-TMS | 4-Chlorobenzaldehyde | Propargylic alcohol | 94 | [13] |

Table 2: Examples of Carbon-Carbon Bond Formation Using TBAT-Generated Carbanions.

Foundational Application III: Phenyl Group Transfer in Cross-Coupling

Beyond its role as a fluoride source, early work demonstrated that the triphenylsilyl group within TBAT could itself be a reactive component. Specifically, TBAT was utilized as a phenyl anion synthon in palladium-catalyzed cross-coupling reactions to form unsymmetrical biaryls.[12]

This application leverages the principles of transition metal catalysis, where a Pd(0) species undergoes oxidative addition into an aryl halide or triflate bond.[14][15] The resulting Pd(II) complex then undergoes a transmetalation-like step with TBAT, transferring a phenyl group from the silicon atom to the palladium center. Subsequent reductive elimination furnishes the biaryl product and regenerates the Pd(0) catalyst.[14] This process represented a novel use of a hypervalent silicon reagent in cross-coupling chemistry.[12]

Figure 2: Simplified catalytic cycle for Pd-catalyzed phenylation using TBAT.

Detailed Experimental Protocol: TBAT-Initiated Allylation of an Aldehyde

To provide a practical context, this section details a representative procedure for the fluoride-initiated coupling between allyltrimethylsilane and an aldehyde, a cornerstone early application of TBAT.[6]

5.1. Materials and Setup

-

Reagents: Allyltrimethylsilane, Benzaldehyde, TBAT, Tetrahydrofuran (THF, anhydrous), Saturated aq. NH₄Cl, Diethyl ether, MgSO₄.

-

Apparatus: Oven-dried round-bottom flask with a magnetic stir bar, rubber septum, nitrogen inlet, and standard glassware for workup and purification.

-

Safety: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

5.2. Step-by-Step Procedure

-